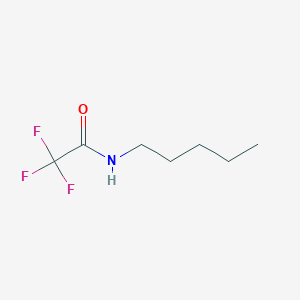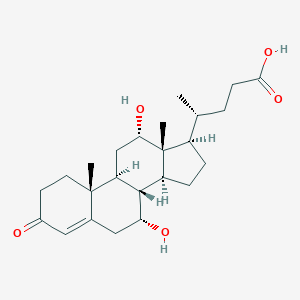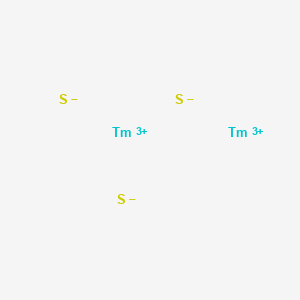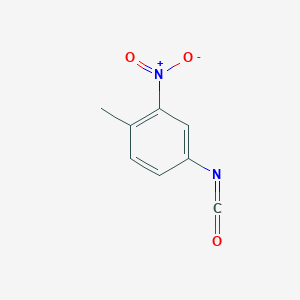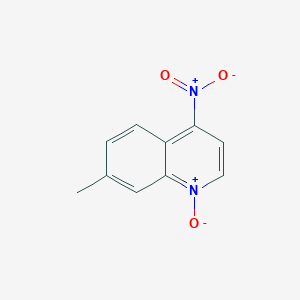
7-Methyl-4-nitroquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-nitroquinoline 1-oxide (also known as 4-NQO) is a potent mutagen and carcinogen that has been extensively used in scientific research to induce DNA damage and study the mechanisms of carcinogenesis. It is a yellow crystalline compound with the molecular formula C10H7N3O2 and a molecular weight of 209.18 g/mol.
作用機序
4-NQO is a potent mutagen that induces DNA damage by forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 4-NQO has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
生化学的および生理学的効果
4-NQO has been shown to induce a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and alter gene expression. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
実験室実験の利点と制限
One of the main advantages of using 4-NQO in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the effects of DNA damage on cellular processes and the development of cancer. However, one of the main limitations of using 4-NQO is its toxicity. It can be harmful to both humans and animals, and precautions must be taken when handling and disposing of the compound.
将来の方向性
There are several potential future directions for the use of 4-NQO in scientific research. One area of interest is the development of new drugs that can target the DNA damage response pathway. Another area of interest is the use of 4-NQO in combination with other compounds to study synergistic effects on DNA damage and cancer development. Additionally, the use of 4-NQO in animal models of cancer could provide valuable insights into the mechanisms of carcinogenesis and potential treatments.
合成法
4-NQO can be synthesized through the nitration of 7-methylquinoline using a mixture of nitric and sulfuric acid. The resulting nitro derivative is then oxidized using potassium permanganate to yield 4-NQO.
科学的研究の応用
4-NQO has been widely used in scientific research as a tool to study the mechanisms of carcinogenesis and mutagenesis. It is particularly useful in studying the effects of DNA damage on cellular processes and the development of cancer. Its ability to induce DNA damage has also been used to study the repair mechanisms of DNA and the role of specific genes in the process.
特性
CAS番号 |
14753-13-0 |
|---|---|
製品名 |
7-Methyl-4-nitroquinoline 1-oxide |
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
7-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8-9(12(14)15)4-5-11(13)10(8)6-7/h2-6H,1H3 |
InChIキー |
MEQZPIUNLKFFEN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
正規SMILES |
CC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-] |
その他のCAS番号 |
14753-13-0 |
同義語 |
7-Methyl-4-nitroquinoline 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



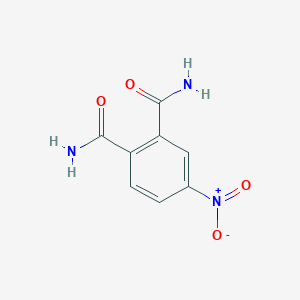
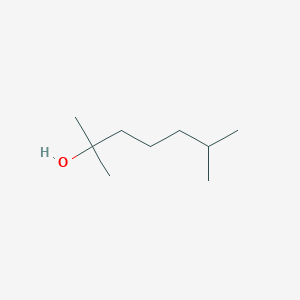
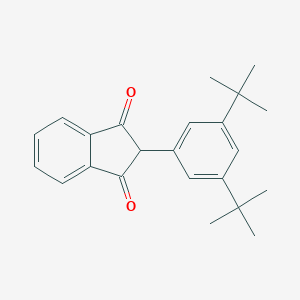
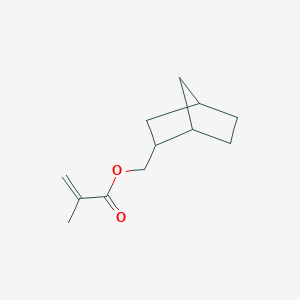
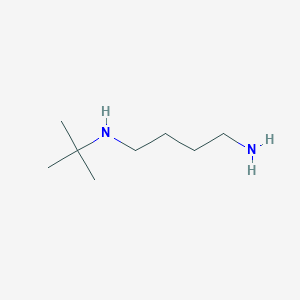
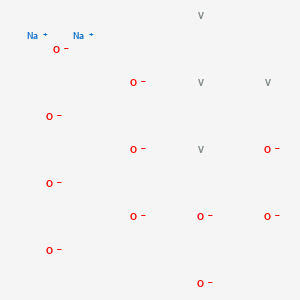
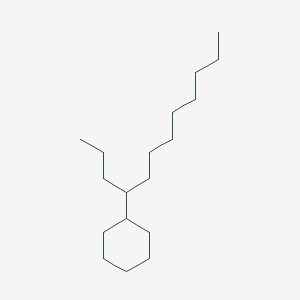
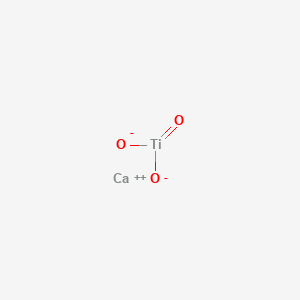
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
